molecular formula C21H36CuO4 B075024 Copper;3-(3-ethylcyclopentyl)propanoate CAS No. 1338-02-9

Copper;3-(3-ethylcyclopentyl)propanoate

Cat. No.: B075024
CAS No.: 1338-02-9
M. Wt: 416.1 g/mol
InChI Key: SEVNKWFHTNVOLD-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Naphthenic acids, copper salts, commonly known as copper naphthenate, primarily target cellulosic materials such as wood and textiles . They are widely used in wood preservation and for protecting other cellulosic materials from damage by decay fungi and insects .

Mode of Action

This lipophilic character allows it to interact effectively with its targets. In the oilfield, metal naphthenates, including copper naphthenate, act as emulsion stabilizers and equipment foulers , affecting the performance and integrity of separation processes .

Biochemical Pathways

It’s known that naphthenic acids in crude oil can react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production . This process leads to the formation of metal naphthenates, including copper naphthenate.

Pharmacokinetics

Copper naphthenate is a blue-green amorphous solid or viscous liquid . It is essentially insoluble in water, with a solubility of 46 mg/L . It is freely soluble in various organic solvents including mineral spirits, diesel fuel, and other fuel oils . These properties affect its distribution and bioavailability in the environment.

Result of Action

The primary result of copper naphthenate’s action is the protection of cellulosic materials from damage by decay fungi and insects . In the oilfield, the formation of metal naphthenates can lead to operational challenges, as they stabilize emulsions and foul equipment .

Action Environment

The action of copper naphthenate is influenced by various environmental factors. For instance, the formation of metal naphthenates in the oilfield is more likely as more acidic reservoirs are being produced . The properties of copper naphthenate treating solutions are also dependent on the type of oil used as the carrier .

Biochemical Analysis

Biochemical Properties

Naphthenic acids, copper salts interact with various enzymes, proteins, and other biomolecules. They are covalent coordination complexes, which means they can form strong bonds with other molecules This property allows them to participate in various biochemical reactions

Cellular Effects

Naphthenic acids, copper salts can have significant effects on cells. This suggests that copper compounds like naphthenic acids, copper salts could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As covalent coordination complexes, they can form strong bonds with other molecules, which could potentially lead to changes in gene expression, enzyme inhibition or activation

Temporal Effects in Laboratory Settings

The effects of naphthenic acids, copper salts can change over time in laboratory settings. For instance, they can cause temporary suppression of food consumption in rats at high doses

Dosage Effects in Animal Models

The effects of naphthenic acids, copper salts can vary with different dosages in animal models. For example, a study found that rats exposed to high doses of naphthenic acids showed signs of liver damage

Metabolic Pathways

Naphthenic acids, copper salts are involved in various metabolic pathways. For instance, they can interact with copper transporters and enzymes

Chemical Reactions Analysis

Copper naphthenate undergoes various chemical reactions, including:

    Oxidation: Copper naphthenate can be oxidized, leading to the formation of copper oxides.

    Substitution: The compound can participate in substitution reactions where the naphthenate ligand is replaced by other ligands.

    Complex Formation: Copper naphthenate can form complexes with other organic molecules, enhancing its solubility in organic solvents. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Copper naphthenate is often compared with other wood preservatives such as pentachlorophenol and creosote. Unlike these compounds, copper naphthenate is considered to be less toxic and more environmentally friendly . Similar compounds include:

    Copper Hydroxide: Used in some wood preservatives and fungicides.

    Copper Sulfate: Another copper-based compound used in various applications, including agriculture and water treatment.

    Copper Acetate: Used in some industrial processes and as a fungicide.

Copper naphthenate’s unique combination of efficacy and lower toxicity makes it a preferred choice for many applications, particularly in wood preservation .

Properties

CAS No.

1338-02-9

Molecular Formula

C21H36CuO4

Molecular Weight

416.1 g/mol

IUPAC Name

copper;3-(4-ethylcyclohexyl)propanoate;3-(3-ethylcyclopentyl)propanoate

InChI

InChI=1S/C11H20O2.C10H18O2.Cu/c1-2-9-3-5-10(6-4-9)7-8-11(12)13;1-2-8-3-4-9(7-8)5-6-10(11)12;/h9-10H,2-8H2,1H3,(H,12,13);8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2

InChI Key

SEVNKWFHTNVOLD-UHFFFAOYSA-L

SMILES

CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2]

Canonical SMILES

CCC1CCC(CC1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2]

Key on ui other cas no.

1338-02-9

physical_description

Liquid

Pictograms

Flammable; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper;3-(3-ethylcyclopentyl)propanoate
Reactant of Route 2
Copper;3-(3-ethylcyclopentyl)propanoate
Reactant of Route 3
Copper;3-(3-ethylcyclopentyl)propanoate
Reactant of Route 4
Copper;3-(3-ethylcyclopentyl)propanoate
Reactant of Route 5
Copper;3-(3-ethylcyclopentyl)propanoate
Reactant of Route 6
Copper;3-(3-ethylcyclopentyl)propanoate

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